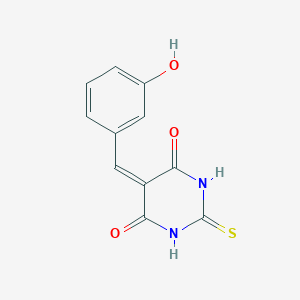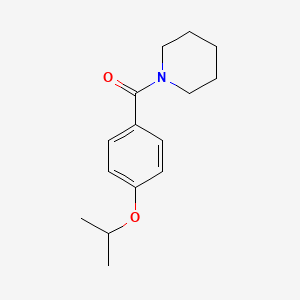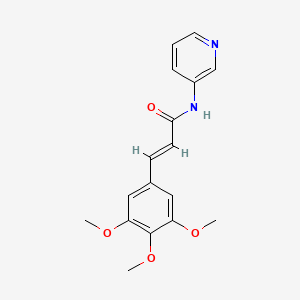![molecular formula C19H16ClN3O2 B5857416 N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5857416.png)
N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide, also known as CQMA, is a chemical compound with potential therapeutic applications. The compound has been extensively studied in scientific research for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
作用机制
The mechanism of action of N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. The compound has been shown to induce apoptosis in cancer cells, suggesting that it may be an effective anticancer agent. In addition, N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide has been shown to inhibit the growth of fungi and parasites, suggesting that it may be useful in the treatment of fungal and parasitic infections.
Biochemical and Physiological Effects:
N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In addition, N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide has been shown to induce the production of reactive oxygen species, which can damage cellular components and induce apoptosis. N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
实验室实验的优点和局限性
N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide has several advantages and limitations for use in laboratory experiments. The compound is relatively easy to synthesize and purify, making it readily available for use in experiments. In addition, N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide has been shown to exhibit a broad range of biological activities, making it a potentially useful tool for investigating a variety of biological processes. However, N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide has also been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide. One area of interest is the development of N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide derivatives with improved pharmacological properties. Another area of interest is the investigation of the compound's potential use in the treatment of neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide and to identify its molecular targets.
合成方法
N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide can be synthesized by reacting 2-chloro-3-quinolinecarbaldehyde with 2-(2-methylphenoxy)acetic acid hydrazide in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization.
科学研究应用
N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide has been extensively studied in scientific research for its potential therapeutic applications. The compound has been shown to exhibit antitumor, antifungal, and antimalarial activities. In addition, N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-13-6-2-5-9-17(13)25-12-18(24)23-21-11-15-10-14-7-3-4-8-16(14)22-19(15)20/h2-11H,12H2,1H3,(H,23,24)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPOIQBGZJYIHL-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5857352.png)



![4-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5857397.png)




![2-[benzyl(3-fluorobenzyl)amino]ethanol](/img/structure/B5857427.png)
![N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5857449.png)
